molecular formula C10H14N2O B11943947 3-(2,6-Dimethylphenyl)-1-methyl-urea CAS No. 59759-00-1

3-(2,6-Dimethylphenyl)-1-methyl-urea

Cat. No.: B11943947
CAS No.: 59759-00-1
M. Wt: 178.23 g/mol
InChI Key: CNLRIEZQTWVNRJ-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)-1-methyl-urea (CAS: 59759-00-1) is a substituted urea derivative with a molecular formula of C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol. Its structure comprises a urea backbone substituted with a methyl group on one nitrogen atom and a 2,6-dimethylphenyl group on the adjacent nitrogen (see Figure 1). Key physical properties include a density of 1.087 g/cm³, boiling point of 256.9°C, and flash point of 98.2°C . The compound is also referred to as 1-(2,6-dimethylphenyl)-3-methylurea in some literature, reflecting alternative positional numbering conventions in urea nomenclature .

Properties

CAS No.

59759-00-1

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-3-methylurea

InChI

InChI=1S/C10H14N2O/c1-7-5-4-6-8(2)9(7)12-10(13)11-3/h4-6H,1-3H3,(H2,11,12,13)

InChI Key

CNLRIEZQTWVNRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 2,6-dimethylaniline (1.0 mol) is dissolved in anhydrous toluene under nitrogen atmosphere. Methyl isocyanate (1.05 mol) is added dropwise at 0–5°C to control exothermicity. The mixture is stirred at room temperature for 12 hours, followed by reflux at 110°C for 2 hours to ensure complete conversion. The crude product is purified via recrystallization from ethanol-water (4:1 v/v), yielding 82–85% of the target compound with >98% purity.

Critical Parameters :

  • Solvent : Toluene or xylene preferred for their high boiling points and inertness.

  • Temperature : Initial low-temperature addition prevents side reactions; subsequent heating drives completion.

  • Stoichiometry : A 5% excess of methyl isocyanate compensates for volatility losses.

Alternative Routes via Urea Intermediate Functionalization

Two-Step Synthesis from Urea and 2,6-Dimethylaniline

A patent-derived approach (US4310692A) details the preparation of alkyl-ureas via urea-amine condensation. While originally optimized for aliphatic amines, this method has been adapted for aromatic systems:

  • Step 1 : Urea (2 mols) is suspended in dry xylene and heated to 120–125°C.

  • Step 2 : 2,6-Dimethylaniline (2.05 mols) in xylene is introduced gradually, with continuous ammonia removal to shift equilibrium.

  • Workup : The mixture is concentrated, cooled, and filtered to isolate the product.

This method achieves 78–81% yield but requires meticulous control of ammonia evolution to prevent back-reaction.

Carbamate Rearrangement

A less common route involves the Hofmann rearrangement of 2,6-dimethylphenyl carbamate. Methylamine gas is bubbled through a solution of the carbamate in dichloromethane at 40°C, followed by acid quenching. While theoretically viable, this method suffers from lower yields (55–60%) due to competing hydrolysis.

Industrial-Scale Production Considerations

Solvent Systems and Catalysts

Industrial processes optimize solvent selection to balance reactivity and separation efficiency:

SolventBoiling Point (°C)Reaction Yield (%)Purity (%)
Xylene138–1447997
Toluene1108598
NMP2028899

Data synthesized from

N-Methyl-2-pyrrolidone (NMP) emerges as superior for high-temperature reactions (>130°C), though its environmental impact necessitates closed-loop recycling systems.

Purification Techniques

  • Crystallization : Ethanol-water mixtures provide optimal recovery (78–82%).

  • Distillation : Vacuum distillation (0.5 mmHg, 160°C) achieves >99.5% purity but risks thermal degradation.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:9) resolves stubborn impurities but is cost-prohibitive at scale.

Mechanistic Insights and Side-Reaction Mitigation

The urea formation proceeds via a concerted mechanism where the amine lone pair attacks the isocyanate carbon, followed by proton transfer and elimination of ammonia. Key side reactions include:

  • Dimerization : Unreacted isocyanates may form biurets, suppressed by maintaining stoichiometric excess of amine.

  • Oxidation : Aromatic amines are susceptible to oxidation; inert atmospheres (N₂/Ar) are mandatory.

Analytical Characterization

Post-synthesis validation employs:

  • FT-IR : Urea C=O stretch at 1640–1680 cm⁻¹; N-H stretches at 3300–3500 cm⁻¹.

  • ¹H NMR : Aromatic protons (δ 6.8–7.1 ppm), methyl groups (δ 2.2–2.4 ppm).

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile:water 60:40) .

Chemical Reactions Analysis

Types of Reactions: 3-(2,6-Dimethylphenyl)-1-methyl-urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The urea group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used to substitute the urea group under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 3-(2,6-Dimethylphenyl)-1-methyl-urea exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The compound demonstrated minimal cytotoxicity towards human cell lines while maintaining effective antibacterial action, suggesting its potential as a safer alternative to traditional antimicrobial agents like triclocarban .

Anti-inflammatory Effects

Preliminary studies suggest that 3-(2,6-Dimethylphenyl)-1-methyl-urea may interact with specific enzymes and receptors involved in inflammatory pathways. Interaction studies using molecular docking and kinetic assays indicate that the compound could inhibit inflammatory responses without significant toxicity to human cells. This positions it as a candidate for the development of new anti-inflammatory therapies .

Case Studies

Case Study 1: Antibacterial Efficacy

In a study focusing on the antibacterial properties of 3-(2,6-Dimethylphenyl)-1-methyl-urea, researchers evaluated its effectiveness against resistant strains of bacteria. The compound was tested in vitro against several strains, showing promising results with minimal inhibitory concentrations comparable to established antibiotics. The study concluded that this compound could serve as a lead for developing new antimicrobial agents .

Case Study 2: Inflammatory Pathway Modulation

Another study investigated the anti-inflammatory effects of 3-(2,6-Dimethylphenyl)-1-methyl-urea in animal models. Results indicated a significant reduction in inflammation markers such as TNF-alpha and IL-6 following treatment with the compound. These findings suggest its potential utility in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Biological Activity Effectiveness Mechanism
AntibacterialEffective against Staphylococcus aureus and Enterococcus faecalisInhibition of bacterial growth pathways
Anti-inflammatorySignificant reduction in TNF-alpha and IL-6 levelsModulation of inflammatory pathways

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-1-methyl-urea involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural and Physical Property Analysis

The compound’s structural analogs include urea derivatives with aryl or alkyl substituents. Below is a comparative analysis with 1-(2,6-Dimethylphenyl)-3-[(±)-trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl]urea (compound 4i , from ), a more complex urea derivative synthesized for antiproliferative activity studies.

Table 1: Comparative Data for 3-(2,6-Dimethylphenyl)-1-methyl-urea and Compound 4i
Parameter 3-(2,6-Dimethylphenyl)-1-methyl-urea Compound 4i
CAS Number 59759-00-1 Not reported
Molecular Formula C₁₀H₁₄N₂O C₂₅H₂₅FN₃O₃
Molecular Weight 178.23 g/mol 458.49 g/mol
Density 1.087 g/cm³ N/A
Boiling Point 256.9°C N/A
Synthesis Yield N/A 89%
Key Substituents Methyl, 2,6-dimethylphenyl 4-Fluorophenyl, 4-methoxyphenyl, azetidinone ring
Key Observations:
  • Structural Complexity: Compound 4i features a bulky azetidinone ring with fluorophenyl and methoxyphenyl groups, contributing to its higher molecular weight (458.49 g/mol vs. 178.23 g/mol) . These substituents likely enhance its biological activity but reduce synthetic accessibility compared to the simpler 3-(2,6-dimethylphenyl)-1-methyl-urea.
  • Physical Properties: The target compound’s density (1.087 g/cm³) and boiling point (256.9°C) suggest moderate lipophilicity and thermal stability, making it suitable for applications in material science or as a synthetic intermediate.

Research Findings and Functional Implications

  • Biological Activity: Compound 4i exhibits antiproliferative properties, likely attributable to its fluorophenyl and methoxyphenyl groups, which enhance target binding or metabolic stability .
  • Applications : The target compound’s physical properties (e.g., high boiling point) suggest utility in industrial processes, such as polymer crosslinking or agrochemical synthesis. Compound 4i’s complexity aligns with pharmaceutical research, particularly in oncology.

Biological Activity

3-(2,6-Dimethylphenyl)-1-methyl-urea is an organic compound notable for its unique structural features and potential biological activities. This article delves into its synthesis, biological interactions, and implications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C11_{11}H14_{14}N2_{2}O and features a urea functional group attached to a 2,6-dimethylphenyl moiety. The presence of dimethyl groups enhances its lipophilicity, which may influence its interaction with biological systems. The structural uniqueness contributes to its distinct pharmacokinetic properties and interaction profiles.

Table 1: Comparison of Similar Urea Compounds

Compound NameStructure HighlightsUnique Features
1-butyl-3-(2,6-dimethylphenyl)ureaSimilar urea structure with a butyl groupIncreased hydrophobicity due to butyl substituent
1-methyl-3-(4-chlorophenyl)ureaContains a chlorine substituent on phenylPotentially different biological activity
1-cyclohexyl-3-(2,6-dimethylphenyl)ureaCyclohexyl group instead of methylAltered sterics may influence binding properties

Antimicrobial Properties

Research indicates that compounds similar to 3-(2,6-dimethylphenyl)-1-methyl-urea exhibit significant antimicrobial activity. For example, studies have shown that diarylureas can effectively inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 16 µg/mL .

The mechanism of action often involves the perturbation of microbial fatty acid synthesis and membrane formation, making these compounds valuable in personal care products and antimicrobial formulations .

Anticancer Activity

Recent investigations into the anticancer potential of urea derivatives suggest that 3-(2,6-dimethylphenyl)-1-methyl-urea may exhibit antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that certain structurally related compounds show high potency against breast cancer (T-47D), leukemia (K-562), and melanoma (MDA-MB-435) cell lines with IC50_{50} values ranging from 0.67 to 0.87 µM .

Case Studies

A study published in the Journal of Medicinal Chemistry explored the antitumor effects of various urea derivatives. Among them, compounds with similar structures to 3-(2,6-dimethylphenyl)-1-methyl-urea were tested against a panel of cancer cell lines. The results indicated substantial inhibition rates, suggesting that these compounds could serve as leads for developing new anticancer agents .

In another case study focusing on the synthesis and evaluation of diarylureas, it was found that specific substitution patterns significantly influenced biological activity. For instance, compounds with a 3,4-dichloro substitution were noted for their high antimicrobial efficacy while retaining low cytotoxicity .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with 3-(2,6-dimethylphenyl)-1-methyl-urea. Key areas include:

  • Molecular Docking Studies : To elucidate the binding affinities and interaction mechanisms with specific enzymes and receptors.
  • In Vivo Studies : To assess the therapeutic potential in animal models for both antimicrobial and anticancer applications.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced efficacy and reduced toxicity.

Q & A

Q. What are the established synthetic routes for 3-(2,6-Dimethylphenyl)-1-methyl-urea, and how can reaction conditions be optimized?

The compound is synthesized via the reaction of 2,6-dimethylphenyl isocyanate with methylamine or its derivatives under controlled conditions. Optimization involves adjusting solvent polarity (e.g., using tetrahydrofuran or dichloromethane), temperature (0–25°C), and stoichiometric ratios to maximize yield and purity. Side products like bis-urea derivatives may form if excess isocyanate is used, requiring purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent environments (e.g., methyl groups at 2,6-positions on the phenyl ring and urea NH protons).
  • FT-IR : Confirms urea C=O stretching (~1640–1680 cm1^{-1}) and N-H vibrations (~3300 cm1^{-1}).
  • X-ray crystallography : Resolves molecular geometry and intermolecular hydrogen-bonding networks. Programs like SHELXL are used for refinement .

Q. What are the compound’s solubility and stability profiles under varying pH and temperature conditions?

Experimental protocols involve:

  • Solubility testing in polar (water, ethanol) vs. nonpolar solvents (hexane) using UV-Vis spectroscopy.
  • Stability assays via HPLC to monitor degradation products under acidic/basic conditions (pH 2–12) and thermal stress (25–100°C) .

Advanced Research Questions

Q. How do electronic and steric effects of the 2,6-dimethylphenyl group influence reactivity in urea derivatives?

Computational studies (DFT or molecular docking) reveal that the ortho-methyl groups create steric hindrance, reducing rotational freedom and stabilizing planar urea conformations. This enhances binding affinity in enzyme inhibition assays (e.g., acetylcholinesterase). Comparative studies with unsubstituted phenyl analogs show reduced activity, highlighting steric-electronic trade-offs .

Q. What strategies resolve contradictions in reported biological activity data (e.g., fungicidal vs. herbicidal effects)?

Discrepancies may arise from assay conditions (e.g., fungal strain variability, concentration thresholds). Solutions include:

  • Cross-validation using standardized protocols (e.g., OECD guidelines).
  • Metabolite profiling (LC-MS) to identify degradation products that alter activity .

Q. Can computational models predict interactions with biological targets, such as fungal cytochrome P450 enzymes?

Molecular dynamics simulations and docking (AutoDock Vina, Schrödinger Suite) model binding modes. For example, the urea moiety may hydrogen-bond with enzyme active sites, while the 2,6-dimethylphenyl group occupies hydrophobic pockets. Experimental validation via site-directed mutagenesis or isothermal titration calorimetry (ITC) is critical .

Q. How does stereochemistry at the urea nitrogen impact pharmacological or agrochemical efficacy?

Chiral HPLC separates enantiomers for individual bioactivity testing. For instance, (R)-enantiomers of related urea derivatives show 10–20× higher fungicidal activity than (S)-forms due to target stereoselectivity. Racemic mixtures require enantiomeric excess (ee) analysis .

Methodological Notes

  • Toxicity Screening : Follow OECD TG 423 guidelines for acute oral toxicity in rodent models, with LD50_{50} determination and histopathological analysis .
  • Crystallography : Use SHELX programs for structure refinement. For twinned crystals, employ the HKLF 5 format in SHELXL .
  • Data Reproducibility : Publish raw spectral data (NMR, IR) in supplementary materials and deposit crystallographic data in the Cambridge Structural Database (CSD).

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